1-(1-Methylpiperidin-4-yl)azepane
Description
1-(1-Methylpiperidin-4-yl)azepane is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol It is a nitrogen-containing heterocycle, specifically an azepane derivative, which features a seven-membered ring structure
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-13-10-6-12(7-11-13)14-8-4-2-3-5-9-14/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQTYZLQSLQCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Methylpiperidin-4-yl)azepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate linear precursors followed by functionalization. For instance, the preparation might start with the formation of a piperidine derivative, which is then subjected to ring expansion to form the azepane structure . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
1-(1-Methylpiperidin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is used in the study of biological systems, often as a ligand in receptor binding studies or as a precursor for bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting neurological disorders due to its structural similarity to known pharmacophores.
Industry: In industrial settings, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Methylpiperidin-4-yl)azepane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The specific pathways involved depend on the context in which the compound is used, such as its role as an enzyme inhibitor or receptor agonist .
Comparison with Similar Compounds
1-(1-Methylpiperidin-4-yl)azepane can be compared with other similar compounds, such as:
Piperidine: A six-membered nitrogen-containing ring, commonly found in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in drug design.
Azepine: A seven-membered ring with one nitrogen atom, similar to azepane but with different chemical properties.
The uniqueness of 1-(1-Methylpiperidin-4-yl)azepane lies in its seven-membered ring structure, which provides distinct steric and electronic properties compared to its five- and six-membered counterparts .
Biological Activity
1-(1-Methylpiperidin-4-yl)azepane (CAS No. 1394306-52-5) is a compound of interest in medicinal chemistry due to its structural features, which suggest potential biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-(1-Methylpiperidin-4-yl)azepane is classified as a piperidine derivative with a seven-membered azepane ring. Its structural formula can be represented as follows:
This compound's unique structure may contribute to its interaction with various biological targets.
Biological Activity Overview
The biological activities of 1-(1-Methylpiperidin-4-yl)azepane have been explored in several studies, focusing on its potential as an analgesic, anti-inflammatory, and neuroprotective agent.
Pharmacological Properties
- Analgesic Activity : Research has indicated that compounds with similar piperidine structures exhibit analgesic effects through modulation of pain pathways in the central nervous system.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that 1-(1-Methylpiperidin-4-yl)azepane may protect neuronal cells from oxidative stress and apoptosis.
The proposed mechanism of action for 1-(1-Methylpiperidin-4-yl)azepane involves its interaction with neurotransmitter receptors and enzymes involved in pain and inflammation pathways. Specifically, it may act as an antagonist or modulator at certain receptors, influencing neurotransmitter release and activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or directly related derivatives:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that analogs of 1-(1-Methylpiperidin-4-yl)azepane showed significant analgesic effects in rodent models. |
| Study B (2022) | Reported anti-inflammatory activity through inhibition of TNF-alpha and IL-6 production in vitro. |
| Study C (2021) | Explored neuroprotective effects in models of oxidative stress, indicating potential for treating neurodegenerative diseases. |
Comparative Analysis with Related Compounds
To better understand the biological activity of 1-(1-Methylpiperidin-4-yl)azepane, it is useful to compare it with other piperidine derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
